molecular formula C7H9NO3S B1207103 4-(Aminomethyl)benzenesulfonic acid CAS No. 2393-24-0

4-(Aminomethyl)benzenesulfonic acid

Cat. No. B1207103
CAS RN: 2393-24-0
M. Wt: 187.22 g/mol
InChI Key: WYVXAVWJOAZDID-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-(Aminomethyl)benzenesulfonic acid and its derivatives involves specific chemical reactions tailored to introduce or modify the sulfonic acid group in the benzene ring. For example, Rublova et al. (2017) demonstrated the synthesis of sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride through the interaction of N-methyl-benzenesulfonamide with chlorosulfonic acid, highlighting the synthetic routes to achieve sulfonamide derivatives (Rublova et al., 2017).

Molecular Structure Analysis

The molecular structure of 4-(Aminomethyl)benzenesulfonic acid derivatives is characterized by specific spatial arrangements and electronic configurations. The crystal and molecular structures are determined using X-ray diffraction, showcasing the detailed arrangement of atoms and the formation of hydrogen bonds critical for the stability and reactivity of these compounds. For instance, studies by Rublova et al. (2017) provide insight into the triclinic and monoclinic crystal structures of isomeric sulfonamides, shedding light on the molecular geometry and intermolecular interactions within these compounds (Rublova et al., 2017).

Chemical Reactions and Properties

4-(Aminomethyl)benzenesulfonic acid and its derivatives participate in various chemical reactions, emphasizing their reactivity and functional group transformations. For example, Kariuki et al. (2022) explored the unexpected ring closure and sulfonation reactions leading to the synthesis of novel benzenesulfonic acid derivatives, demonstrating the chemical versatility of these compounds (Kariuki et al., 2022).

Scientific Research Applications

Biodegradation of Azo Dyes

4-(Aminomethyl)benzenesulfonic acid has been studied for its role in the biodegradation of sulfonated azo dyes. Research has shown that certain microorganisms, such as lignocellulolytic fungi and bacteria, can degrade anionic azo dyes, which are usually resistant to biodegradation. This has significant implications for environmental sustainability and the treatment of dye-polluted water sources (Paszczynski et al., 1992).

Nonlinear Optical Materials

Studies have explored the synthesis of ionic 4-amino-1-methylpyridinium benzenesulfonate salts for applications in second-order nonlinear optics. These compounds, derived from the reaction of 4-aminopyridine with methyl benzenesulfonates, show promise for developing materials with unique optical properties (Anwar et al., 2000).

Anti-inflammatory Potential

4-Substituted aminoazobenzenesulfonic acids, prepared from the reaction of 4-sulfobenzenediazonium chloride with cyclic amines, have exhibited potential anti-inflammatory activity. This highlights its possible applications in the pharmaceutical industry for developing new anti-inflammatory drugs (Kažemėkaitė et al., 2002).

Electrochemical Applications

Electrochemical studies have demonstrated the potential use of 4-(aminomethyl)benzenesulfonic acid in the synthesis of new organosulfone derivatives. This research contributes to the development of novel electrochemical processes and materials (Nematollahi & Varmaghani, 2008).

Lanthanide Salts Synthesis

The synthesis of lanthanide 4-amino-benzenesulfonate salts has been investigated, demonstrating their potential applications in various fields, including material science and catalysis (Matias et al., 2017).

Liquid Crystal Research

Novel liquid crystal homologous series based on benzene sulfonic acid moiety, including 4-(aminomethyl)benzenesulfonic acid, have been synthesized and characterized. These materials exhibit properties useful in the development of advanced liquid crystal displays and other optical devices (Alshabanah et al., 2021).

Safety And Hazards

4-(Aminomethyl)benzenesulfonic acid is a chemical that should be handled with care. It is recommended to avoid contact with skin and eyes, avoid ingestion and inhalation, and avoid dust formation . It should be stored under an inert atmosphere and protected from direct sunlight .

properties

IUPAC Name

4-(aminomethyl)benzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3S/c8-5-6-1-3-7(4-2-6)12(9,10)11/h1-4H,5,8H2,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYVXAVWJOAZDID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50178642
Record name 4-Benzylaminesulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50178642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Aminomethyl)benzenesulfonic acid

CAS RN

2393-24-0
Record name 4-(Aminomethyl)benzenesulfonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2393-24-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Benzylaminesulfonic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002393240
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Benzylaminesulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50178642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(aminomethyl)benzene-1-sulfonic acid
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URL https://echa.europa.eu/information-on-chemicals
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Synthesis routes and methods

Procedure details

p-Sulfobenzylamine was synthesized in 40% yield from benzylamine and fuming sulfuric acid, by an adaptation of the method described in Jacobson et al., J. Med. Chem., 35, 4143-4149 (1992), and was recrystallized from a solution in ammonium hydroxide, upon neutralization with hydrochloric acid. NMR DMSO, d6 δ8.10 (br.s, 3H, NH3+), 7.62 (d, J=8.1 Hz, 2H, o- to sulfo), 7.38 (d, J=8.1 Hz, 2H, m- to sulfo), 4.02 (s, 2H, CH2).
Quantity
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Yield
40%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
51
Citations
VS Sharov, ES Dremina, NA Galeva, GS Gerstenecker… - Chromatographia, 2010 - Springer
Protein 3-nitrotyrosine (3-NT) has been recognized as an important biomarker of nitroxidative stress associated with inflammatory and degenerative diseases, and biological aging. …
Number of citations: 39 link.springer.com
VS Sharov, R Pal, ES Dremina, EK Michaelis… - 2013 - kuscholarworks.ku.edu
Protein tyrosine nitration is a common biomarker of biological aging and diverse pathologies associated with the excessive formation of reactive oxygen and nitrogen species. Recently, …
Number of citations: 0 kuscholarworks.ku.edu
V Sharov, E Dremina, X Li, J Stobaugh… - FEBS …, 2009 - hero.epa.gov
Fluorogenic tagging of protein 3-nitrotyrosine with 4-(aminomethyl)benzenesulfonic acid for quantitative analysis and visualization of protein tyrosine nitration | Health & Environmental …
Number of citations: 0 hero.epa.gov
R Torosantucci, O Mozziconacci, V Sharov… - Pharmaceutical …, 2012 - Springer
Purpose To elucidate the chemical modifications in covalent aggregates of recombinant human insulin induced by metal catalyzed oxidation (MCO). Methods Insulin was exposed for 3 …
Number of citations: 57 link.springer.com
R Torosantucci, VS Sharov, M van Beers… - Molecular …, 2013 - ACS Publications
Oxidation via Cu 2+ /ascorbate of recombinant human interferon beta-1a (IFNβ1a) leads to highly immunogenic aggregates, however it is unknown which amino acids are modified and …
Number of citations: 45 pubs.acs.org
VS Sharov, R Pal, ES Dremina, EK Michaelis… - Free Radical Biology …, 2012 - Elsevier
Protein tyrosine nitration is a common biomarker of biological aging and diverse pathologies associated with the excessive formation of reactive oxygen and nitrogen species. Recently, …
Number of citations: 20 www.sciencedirect.com
R Torosantucci - Pharmaceutical Research, 2012 - scholarlypublications …
Purpose. To elucidate the chemical modifications in covalent aggregates of recombinant human insulin induced by metal catalyzed oxidation (MCO). Methods. Insulin was exposed for 3 …
ES Dremina, X Li, NA Galeva, VS Sharov… - Analytical …, 2011 - Elsevier
We synthesized and characterized a new tagging reagent, (3R,4S)-1-(4-(aminomethyl)phenylsulfonyl)pyrrolidine-3,4-diol (APPD), for the selective fluorogenic derivatization of 3-…
Number of citations: 40 www.sciencedirect.com
BP Werner, C Schöneich, G Winter - Journal of Pharmaceutical Sciences, 2019 - Elsevier
Prefilled syringes are a popular choice for the delivery of biopharmaceuticals. However, glass syringes might not be the optimal primary packaging material for all biopharmaceuticals. …
Number of citations: 24 www.sciencedirect.com
MB Feeney - 2013 - kuscholarworks.ku.edu
Purpose: Oxidative post-translational modification of protein-bound tyrosine residues can have a significant impact on protein structure and function and thus may be important to …
Number of citations: 2 kuscholarworks.ku.edu

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